molecular formula C8H11BrN2 B7873222 2-bromo-1-N-ethylbenzene-1,4-diamine

2-bromo-1-N-ethylbenzene-1,4-diamine

Cat. No.: B7873222
M. Wt: 215.09 g/mol
InChI Key: OIXQVQVZVCVLFH-UHFFFAOYSA-N
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Description

2-Bromo-1-N-ethylbenzene-1,4-diamine is an organic compound with the molecular formula C8H11BrN2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom and an ethylamine group at the 1 and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-N-ethylbenzene-1,4-diamine typically involves electrophilic aromatic substitution reactions. One common method is the bromination of N-ethylbenzene-1,4-diamine. The reaction is carried out by treating N-ethylbenzene-1,4-diamine with bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and reactant concentration, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-N-ethylbenzene-1,4-diamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.

    Reduction Reactions: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

    Substitution: Formation of hydroxyl or amino derivatives.

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2-Bromo-1-N-ethylbenzene-1,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-bromo-1-N-ethylbenzene-1,4-diamine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The bromine atom and the ethylamine group play crucial roles in its binding affinity and specificity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-N-methylbenzene-1,4-diamine
  • 2-Bromo-1-N-propylbenzene-1,4-diamine
  • 2-Chloro-1-N-ethylbenzene-1,4-diamine

Uniqueness

2-Bromo-1-N-ethylbenzene-1,4-diamine is unique due to the presence of both a bromine atom and an ethylamine group on the benzene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, the ethyl group provides a balance between hydrophobicity and hydrophilicity, enhancing its solubility and reactivity in different environments .

Properties

IUPAC Name

2-bromo-1-N-ethylbenzene-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5,11H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXQVQVZVCVLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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